

Application Notes and Protocols for Compstatin Control Peptide in ELISA Assays

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Compound of Interest

Compound Name: *Compstatin control peptide*

Cat. No.: *B612451*

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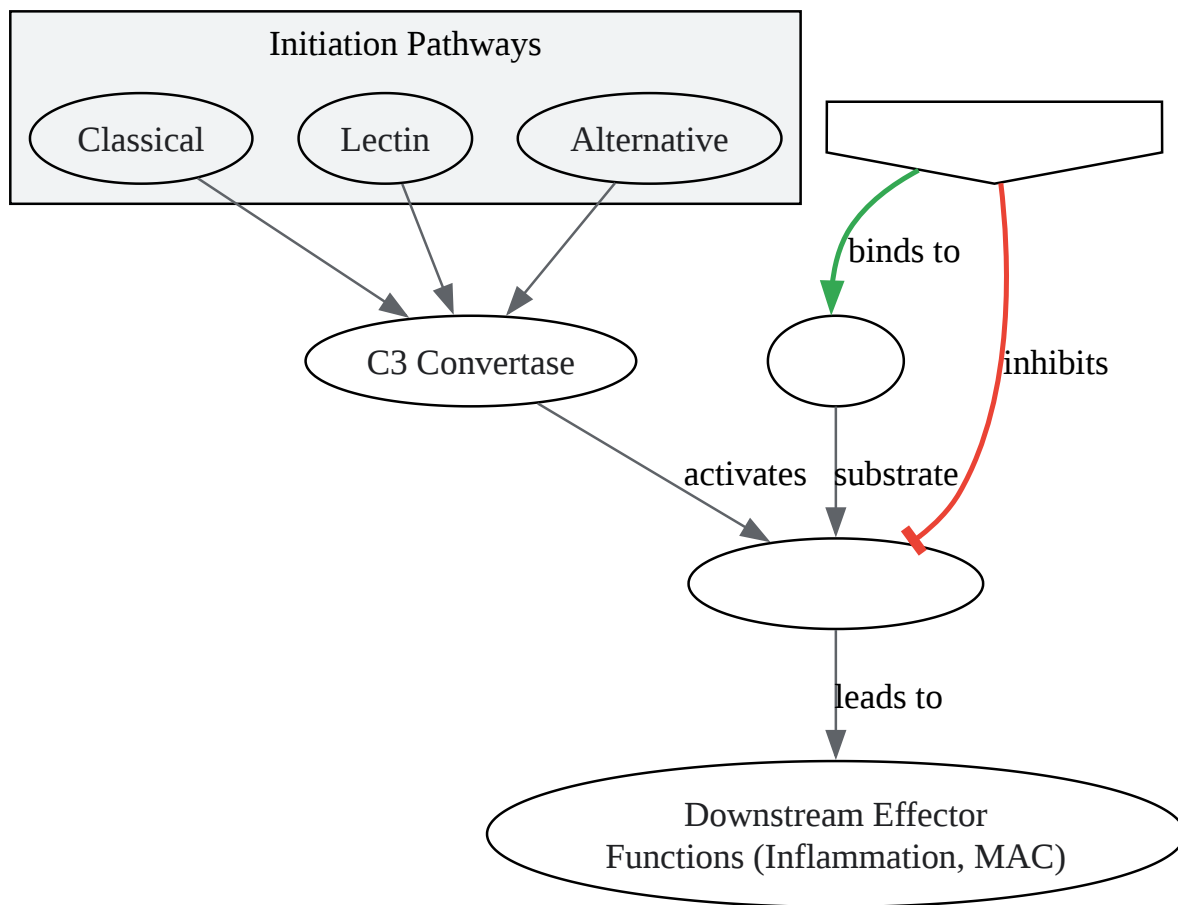
For Researchers, Scientists, and Drug Development Professionals

Introduction

Compstatin is a cyclic 13-residue peptide that acts as a potent inhibitor of the complement system, a critical component of the innate immune response.^[1] Dysregulation of the complement cascade is implicated in a variety of inflammatory and autoimmune diseases. Compstatin exerts its inhibitory effect by binding to the central complement component C3 and its active fragment C3b, thereby preventing the cleavage of C3 into its pro-inflammatory and opsonizing fragments, C3a and C3b.^[1] This action effectively halts the amplification of the complement cascade. This document provides detailed protocols for the use of a **Compstatin control peptide** in enzyme-linked immunosorbent assays (ELISA), a common method for studying its inhibitory activity and for its quantification in biological samples.

Mechanism of Action: Compstatin and the Complement Cascade

The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge at the activation of complement component C3. The cleavage of C3 initiates a cascade of events leading to opsonization, inflammation, and the formation of the membrane attack complex (MAC), which lyses pathogens. Compstatin specifically targets C3, preventing its cleavage by C3 convertases and thus blocking the downstream effects of complement activation.^[1]



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Data Presentation

The inhibitory activity of Compstatin and its analogs is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀). The following table summarizes representative IC₅₀ values for different Compstatin analogs obtained from C3b deposition ELISAs.

Peptide	Sequence	IC ₅₀ (μM)	Reference
Original Compstatin	I[CVVQDWGHHRC]T-NH ₂	12	[2]
Cp40 (AMY-101)	Ac-I[CV(1MeW)QDW-Sar-AHRC]I-NH ₂	0.062	[3]
Control Peptide	IAVVQDWGHHRRAT	Inactive	[4]

Experimental Protocols

Two primary types of ELISA are relevant for working with Compstatin: a functional ELISA to measure its inhibitory activity and a competitive ELISA for its direct quantification.

Protocol 1: Functional ELISA for Measuring Compstatin's Inhibitory Activity (C3b Deposition Assay)

This protocol is designed to assess the ability of a **Compstatin control peptide** to inhibit the deposition of C3b on a plate, which is a direct measure of complement activation.

Materials:

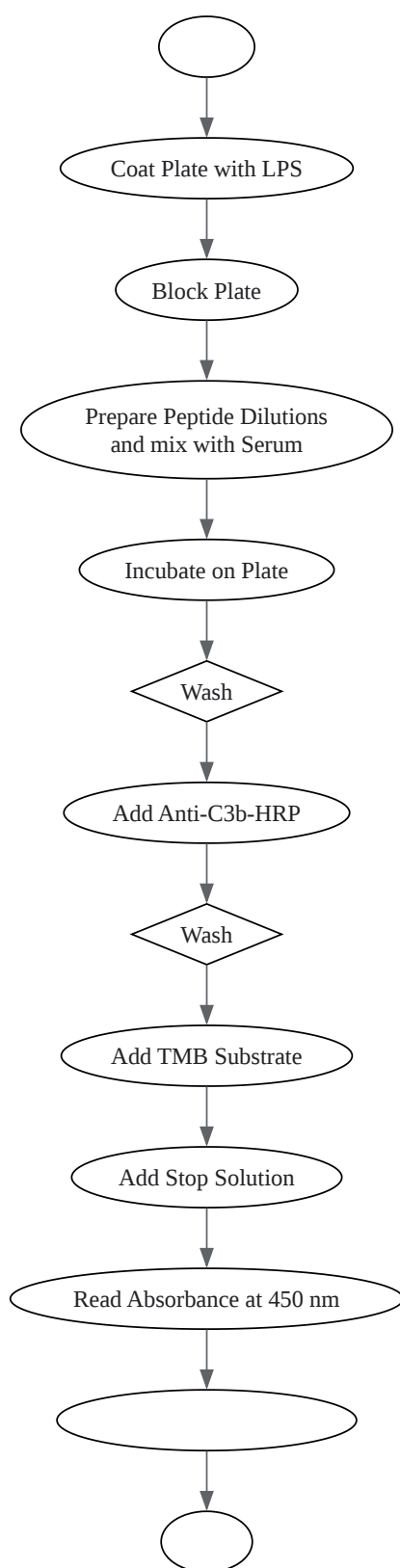
- 96-well ELISA plates (high-binding)
- **Compstatin control peptide** and test analogs
- Normal Human Serum (NHS) as a source of complement
- Lipopolysaccharide (LPS) for alternative pathway activation
- Coating Buffer (Carbonate-Bicarbonate, pH 9.6)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Wash Buffer (PBS with 0.05% Tween-20, PBST)
- Assay Buffer (e.g., Gelatin Veronal Buffer with Mg^{2+} /EGTA)
- Anti-human C3b antibody conjugated to Horseradish Peroxidase (HRP)
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop Solution (e.g., 2N H_2SO_4)
- Plate reader capable of measuring absorbance at 450 nm

Procedure:

- Plate Coating: Coat the wells of a 96-well plate with 100 μ L of LPS (10 μ g/mL in Coating Buffer). Incubate overnight at 4°C.
- Washing: Wash the plate three times with 200 μ L/well of Wash Buffer.
- Blocking: Add 200 μ L/well of Blocking Buffer and incubate for 2 hours at 37°C.
- Washing: Wash the plate three times with Wash Buffer.
- Sample Preparation: Prepare serial dilutions of the **Compstatin control peptide** and test analogs in Assay Buffer.
- Competition Reaction: In a separate plate, pre-incubate the serially diluted peptides with NHS (typically at a 1:80 dilution in Assay Buffer) for 30 minutes at 37°C.
- Incubation: Transfer 100 μ L of the peptide/serum mixtures to the coated and blocked ELISA plate. Incubate for 1 hour at 37°C.
- Washing: Wash the plate five times with Wash Buffer.
- Detection: Add 100 μ L of HRP-conjugated anti-human C3b antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at 37°C.
- Washing: Wash the plate five times with Wash Buffer.
- Development: Add 100 μ L of TMB substrate to each well and incubate in the dark for 15-30 minutes.
- Stopping the Reaction: Add 50 μ L of Stop Solution to each well.
- Data Acquisition: Read the absorbance at 450 nm using a plate reader.

Data Analysis:

The percentage of inhibition is calculated for each peptide concentration. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the peptide concentration and fitting the data to a sigmoidal dose-response curve.



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Protocol 2: Competitive ELISA for Quantification of Compstatin Control Peptide

This protocol is suitable for determining the concentration of a **Compstatin control peptide** in a sample. It relies on the competition between the peptide in the sample and a known amount of labeled (e.g., biotinylated) Compstatin for binding to a limited amount of anti-Compstatin antibody.

Materials:

- 96-well ELISA plates (high-binding)
- Anti-Compstatin antibody
- **Compstatin control peptide** standard
- Biotinylated Compstatin peptide
- Coating Buffer (Carbonate-Bicarbonate, pH 9.6)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Wash Buffer (PBST)
- Assay Buffer (e.g., 1% BSA in PBST)
- Streptavidin-HRP
- TMB substrate
- Stop Solution (e.g., 2N H₂SO₄)
- Plate reader capable of measuring absorbance at 450 nm

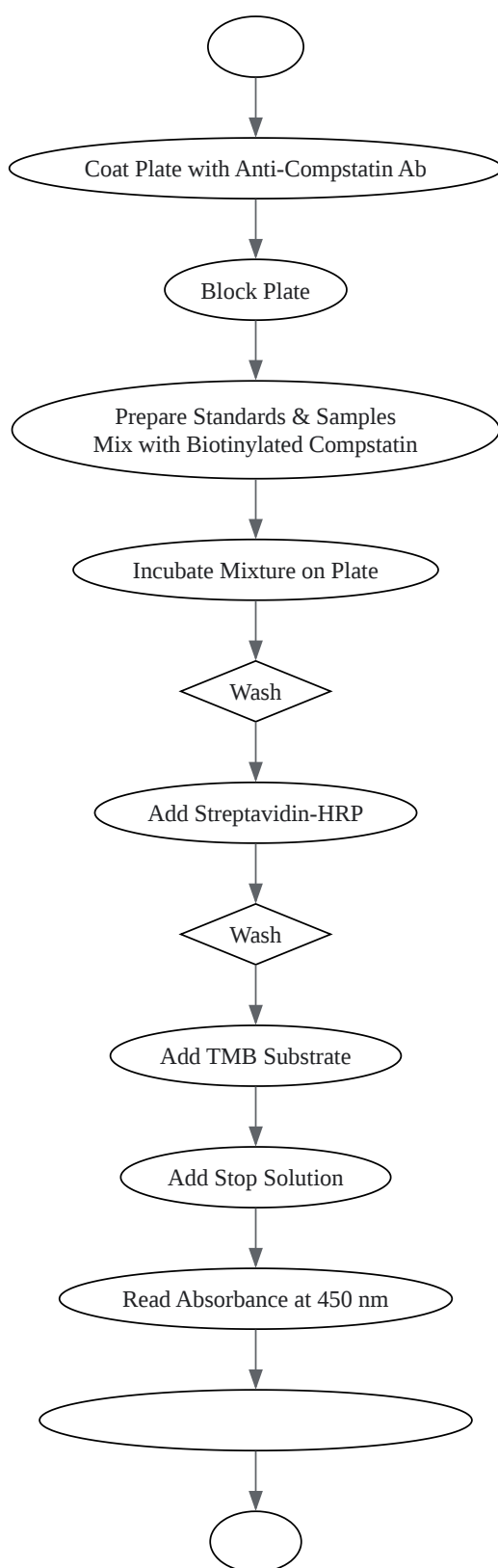
Procedure:

- Plate Coating: Coat the wells of a 96-well plate with 100 µL of anti-Compstatin antibody (2-5 µg/mL in Coating Buffer). Incubate overnight at 4°C.

- Washing: Wash the plate three times with Wash Buffer.
- Blocking: Add 200 μ L/well of Blocking Buffer and incubate for 2 hours at 37°C.
- Washing: Wash the plate three times with Wash Buffer.
- Competition Reaction:
 - Prepare serial dilutions of the **Compstatin control peptide** standard in Assay Buffer.
 - Prepare your unknown samples in Assay Buffer.
 - In a separate plate, mix 50 μ L of each standard or sample with 50 μ L of a fixed concentration of biotinylated Compstatin peptide (the optimal concentration needs to be determined empirically).
 - Incubate this mixture for 1 hour at 37°C.
- Incubation: Transfer 100 μ L of the pre-incubated mixtures to the antibody-coated and blocked ELISA plate. Incubate for 1 hour at 37°C.
- Washing: Wash the plate five times with Wash Buffer.
- Detection: Add 100 μ L of Streptavidin-HRP (diluted in Assay Buffer) to each well. Incubate for 30 minutes at 37°C.
- Washing: Wash the plate five times with Wash Buffer.
- Development: Add 100 μ L of TMB substrate to each well and incubate in the dark for 15-30 minutes.
- Stopping the Reaction: Add 50 μ L of Stop Solution to each well.
- Data Acquisition: Read the absorbance at 450 nm.

Data Analysis:

The signal generated is inversely proportional to the amount of Compstatin in the sample. A standard curve is generated by plotting the absorbance against the log of the concentration of the Compstatin standards. The concentration of Compstatin in the unknown samples can then be interpolated from this standard curve.



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